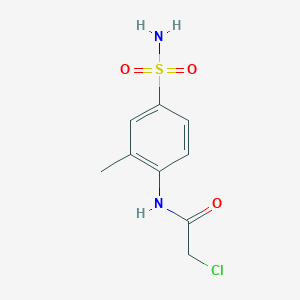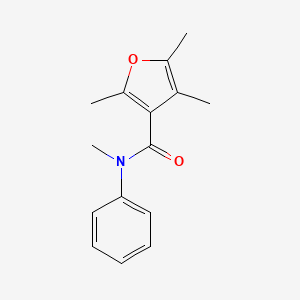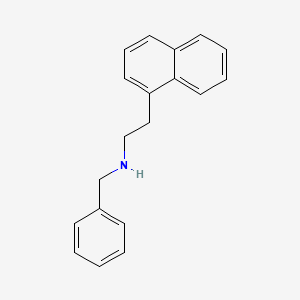
4-(3-Phenylpropanoyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenylpropanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is also known as PP2A or TCS P2A. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Aplicaciones Científicas De Investigación
4-(3-Phenylpropanoyl)piperazin-2-one has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is medicinal chemistry, where the compound has been found to exhibit promising activity against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
In neuroscience, 4-(3-Phenylpropanoyl)piperazin-2-one has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. The compound has also been found to enhance neurogenesis, which is the process of generating new neurons in the brain.
In pharmacology, 4-(3-Phenylpropanoyl)piperazin-2-one has been studied for its potential as a drug target for various diseases. The compound has been found to interact with various proteins, including kinases and phosphatases, which are involved in a range of cellular processes.
Mecanismo De Acción
The exact mechanism of action of 4-(3-Phenylpropanoyl)piperazin-2-one is not fully understood. However, studies have suggested that the compound modulates the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The compound has also been found to inhibit the activity of various enzymes, including phosphatases and kinases.
Biochemical and Physiological Effects
Studies have shown that 4-(3-Phenylpropanoyl)piperazin-2-one exhibits a range of biochemical and physiological effects. The compound has been found to induce apoptosis, which is the process of programmed cell death, in cancer cells. The compound has also been found to enhance the production of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(3-Phenylpropanoyl)piperazin-2-one is its potential as a drug target for various diseases. The compound has been found to exhibit promising activity against a range of diseases, including cancer and neurodegenerative disorders. Another advantage is its ability to modulate the activity of various signaling pathways and enzymes, which makes it a useful tool for studying cellular processes.
One of the limitations of 4-(3-Phenylpropanoyl)piperazin-2-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-Phenylpropanoyl)piperazin-2-one. One area of interest is the development of new derivatives of the compound with improved solubility and potency. Another area of interest is the study of the compound's potential as a drug target for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 4-(3-Phenylpropanoyl)piperazin-2-one involves the reaction of 3-phenylpropanoic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with acetic anhydride to yield 4-(3-Phenylpropanoyl)piperazin-2-one. The overall reaction can be represented as follows:
Propiedades
IUPAC Name |
4-(3-phenylpropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-10-15(9-8-14-12)13(17)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHLTDBFMVWMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropanoyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)
![2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B7479649.png)
![n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B7479656.png)
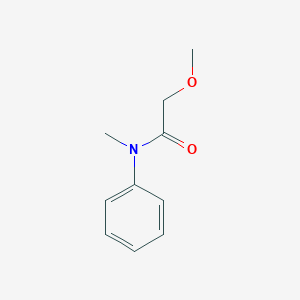
![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)

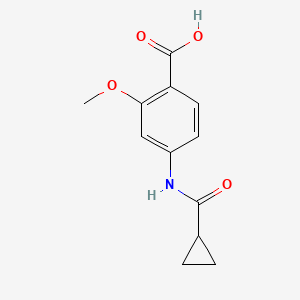

![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)


